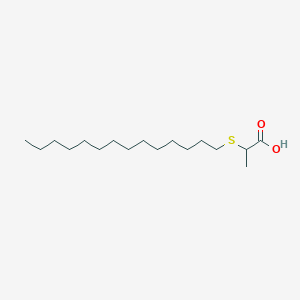
2-(Tetradecylthio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetradecylthio)propanoic acid is an organic compound with the molecular formula C17H34O2S It is a derivative of propanoic acid, where a tetradecylthio group is attached to the second carbon of the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecylthio)propanoic acid typically involves the reaction of tetradecylthiol with a suitable propanoic acid derivative. One common method is the esterification of propanoic acid followed by the introduction of the tetradecylthio group through a substitution reaction. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tetradecylthio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetradecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The tetradecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted propanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Tetradecylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(Tetradecylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The tetradecylthio group can interact with cellular membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, the compound may inhibit certain enzymes or proteins, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecylthioacetic acid: Similar in structure but with an acetic acid backbone.
2-(Dodecylthio)propanoic acid: Similar but with a shorter dodecylthio group.
2-(Hexadecylthio)propanoic acid: Similar but with a longer hexadecylthio group.
Uniqueness
2-(Tetradecylthio)propanoic acid is unique due to its specific tetradecylthio group, which imparts distinct chemical and biological properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly useful in various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C17H34O2S |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2-tetradecylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H34O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
VPJRNEVIRPBAJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCSC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-](/img/structure/B12111950.png)
![1,4-Bis{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-methylpiperazine](/img/structure/B12111958.png)
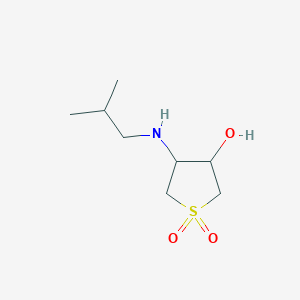
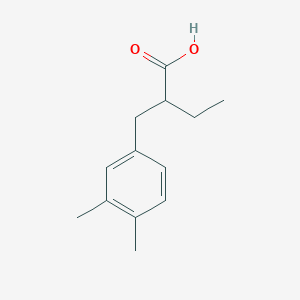


![Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester](/img/structure/B12111994.png)
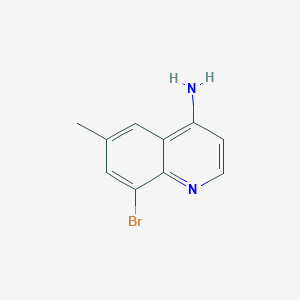
![Methyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B12112004.png)
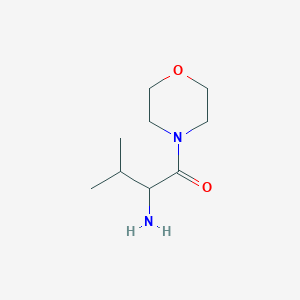
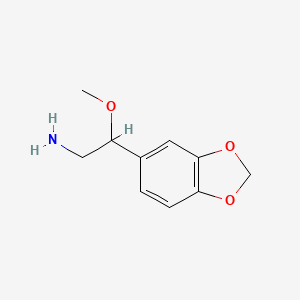
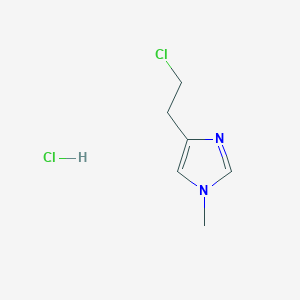
![9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile](/img/structure/B12112029.png)
